molecular formula C6H5I2N B1603741 2,5-Diiodoaniline CAS No. 64085-53-6

2,5-Diiodoaniline

Cat. No. B1603741
CAS RN: 64085-53-6
M. Wt: 344.92 g/mol
InChI Key: ZWZSMVWOAJMFHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Diiodoaniline is a chemical compound that belongs to the class of anilines. It is a highly reactive compound that has been widely used in various scientific research applications.

Scientific Research Applications

Haloaniline-induced Nephrotoxicity Study

2,5-Diiodoaniline, as part of the haloanilines group, has been studied for its nephrotoxic effects. In a study, renal cortical slices from rats were exposed to various concentrations of haloanilines to monitor toxicity via lactate dehydrogenase release and changes in tissue gluconeogenesis capacity. The study found that dihaloanilines, including compounds like 2,5-diiodoaniline, can be potent nephrotoxicants in vitro, especially at higher concentrations (Hong et al., 2000).

Palladium-catalysed Aminocarbonylation

2,5-Diiodoaniline has been used in palladium-catalysed aminocarbonylation reactions. A study explored the aminocarbonylation of 2,5-diiodopyridine and related compounds with carbon monoxide and various amines. This process resulted in the formation of products with carboxamide and ketocarboxamide functionalities, showcasing the utility of 2,5-diiodoaniline in complex organic syntheses (Takács et al., 2017).

Antimicrobial Agent Research

In the realm of medicinal chemistry, derivatives of 2,5-diiodoaniline have been synthesized and evaluated for their antimicrobial properties. Specifically, compounds like dicationic 2,5-bis(4-guanidinophenyl)furans, synthesized from 2,5-diiodoaniline derivatives, demonstrated high DNA binding affinities and showed promising activity against a range of microbial species, including Mycobacterium tuberculosis and Candida albicans (Stephens et al., 2001).

Mechanism of Action

Action Environment

The action, efficacy, and stability of 2,5-Diiodoaniline can be influenced by various environmental factors, including pH, temperature, and the presence of other substances . For instance, the compound’s reactivity and stability could be affected by the pH of the environment, while its solubility and absorption could be influenced by temperature.

properties

IUPAC Name

2,5-diiodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5I2N/c7-4-1-2-5(8)6(9)3-4/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWZSMVWOAJMFHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5I2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30615388
Record name 2,5-Diiodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30615388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

64085-53-6
Record name 2,5-Diiodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30615388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Diiodoaniline
Reactant of Route 2
Reactant of Route 2
2,5-Diiodoaniline
Reactant of Route 3
Reactant of Route 3
2,5-Diiodoaniline
Reactant of Route 4
Reactant of Route 4
2,5-Diiodoaniline
Reactant of Route 5
Reactant of Route 5
2,5-Diiodoaniline
Reactant of Route 6
Reactant of Route 6
2,5-Diiodoaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.